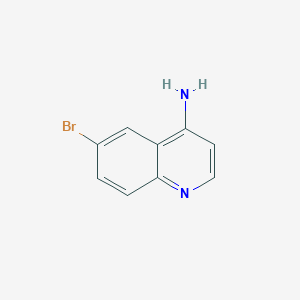

4-Amino-6-bromoquinoléine

Vue d'ensemble

Description

4-Amino-6-bromoquinoline (4-ABQ) is an organic compound that is widely used in the scientific research field due to its wide range of applications in biochemistry, physiology, and laboratory experiments. 4-ABQ is an aromatic heterocyclic compound, containing both a nitrogen and a bromine atom in its structure. It is a colorless, crystalline solid with a melting point of 86-87°C, and a molecular weight of 267.14 g/mol. 4-ABQ is soluble in water and alcohol, and has a pKa of 8.9.

Applications De Recherche Scientifique

Synthèse de médicaments et chimie médicinale

4-Amino-6-bromoquinoléine: est un élément de construction polyvalent en chimie médicinale. Elle sert de précurseur pour la synthèse de divers dérivés de la quinoléine, qui sont essentiels à de nombreux produits pharmaceutiques en raison de leurs activités biologiques . La capacité du composé à subir des réactions de substitution électrophile et nucléophile en fait un échafaudage précieux pour la création de nouveaux candidats médicaments avec des applications thérapeutiques potentielles, notamment des agents antipaludiques, antibactériens et anticancéreux .

Science des matériaux

En science des matériaux, This compound contribue au développement de matériaux organiques présentant des propriétés électroniques spécifiques. Sa structure aromatique et la présence de brome permettent une fonctionnalisation supplémentaire, ce qui est crucial dans la conception de semi-conducteurs organiques et de polymères conducteurs .

Études biologiques

Ce composé est utilisé dans des études biologiques pour comprendre la biologie cellulaire et la biochimie. Il peut être incorporé dans de plus grandes biomolécules pour étudier les interactions protéiques, les activités enzymatiques et même comme marqueur fluorescent en raison de sa nature aromatique, qui peut absorber et émettre de la lumière à des longueurs d'onde spécifiques .

Recherche chimique

This compound: est employé dans la recherche chimique comme réactif ou intermédiaire dans la synthèse de structures chimiques plus complexes. Sa réactivité avec divers agents permet aux chercheurs d'explorer de nouvelles voies et réactions chimiques, contribuant ainsi à l'avancement de la chimie organique synthétique .

Synthèse organique

Le composé est essentiel en synthèse organique, où il est utilisé pour construire des molécules complexes. Sa réactivité permet la formation de divers groupes fonctionnels, ce qui en fait un élément clé dans les processus de synthèse en plusieurs étapes. Il est particulièrement utile dans la synthèse de composés hétérocycliques, qui sont présents dans de nombreux produits naturels et synthétiques .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that 4-aminoquinolines, a class of compounds to which 4-amino-6-bromoquinoline belongs, have been important drugs for the control and eradication of malaria .

Biochemical Pathways

4-aminoquinolines are known to interfere with the heme detoxification process in malaria parasites .

Pharmacokinetics

It is suggested that the compound has high gi absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor .

Result of Action

4-aminoquinolines are known to cause the accumulation of toxic heme within malaria parasites, leading to their death .

Analyse Biochimique

Biochemical Properties

4-Amino-6-bromoquinoline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 4-Amino-6-bromoquinoline and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific conditions of the reaction . Additionally, 4-Amino-6-bromoquinoline can bind to proteins and other biomolecules, influencing their function and stability.

Cellular Effects

The effects of 4-Amino-6-bromoquinoline on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Amino-6-bromoquinoline can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes. These interactions can ultimately impact cellular metabolism, altering the production and utilization of metabolic intermediates.

Molecular Mechanism

At the molecular level, 4-Amino-6-bromoquinoline exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules such as enzymes and DNA. For example, 4-Amino-6-bromoquinoline can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can interact with DNA, leading to changes in gene expression by either promoting or inhibiting the binding of transcription factors. These molecular interactions are critical for the compound’s biochemical activity.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-Amino-6-bromoquinoline in laboratory settings are important factors to consider. Over time, this compound can undergo degradation, leading to changes in its biochemical activity. Studies have shown that 4-Amino-6-bromoquinoline remains relatively stable under controlled conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to 4-Amino-6-bromoquinoline can lead to alterations in cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Amino-6-bromoquinoline vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, 4-Amino-6-bromoquinoline can become toxic, leading to adverse effects such as cellular damage and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

4-Amino-6-bromoquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes . For instance, 4-Amino-6-bromoquinoline can affect the levels of metabolites by modulating the activity of enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds.

Transport and Distribution

The transport and distribution of 4-Amino-6-bromoquinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, 4-Amino-6-bromoquinoline can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

4-Amino-6-bromoquinoline exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For example, 4-Amino-6-bromoquinoline may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Additionally, it can be found in other organelles such as the mitochondria, where it may impact cellular metabolism.

Propriétés

IUPAC Name |

6-bromoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXZGQRYAJYZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373346 | |

| Record name | 4-Amino-6-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65340-73-0 | |

| Record name | 4-Amino-6-bromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromoquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

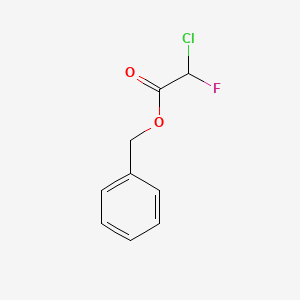

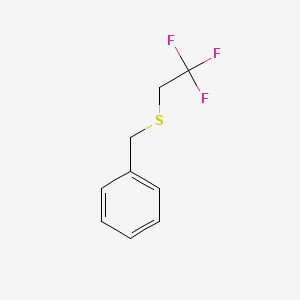

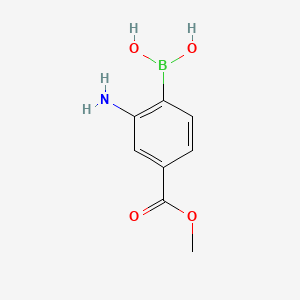

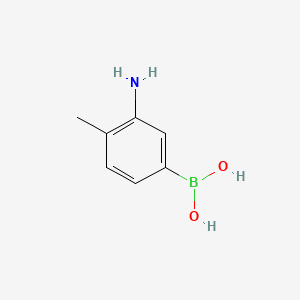

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

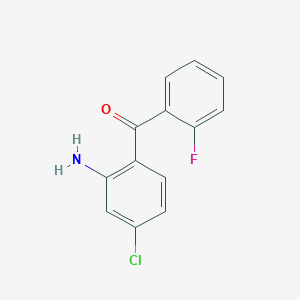

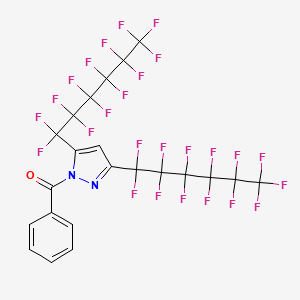

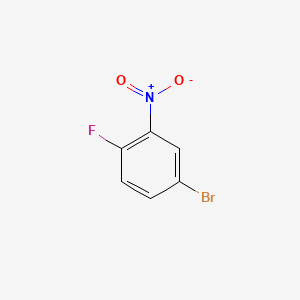

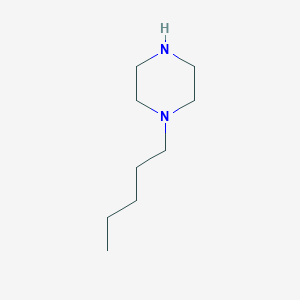

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)

![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)